2-[1-(Hydroxyimino)ethyl]benzofuran
CAS No.: 91880-85-2
Cat. No.: VC5654086
Molecular Formula: C10H9NO2
Molecular Weight: 175.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91880-85-2 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.187 |
| IUPAC Name | (NZ)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7- |
| Standard InChI Key | ODADWVAESHXVQX-UHFFFAOYSA-N |
| SMILES | CC(=NO)C1=CC2=CC=CC=C2O1 |
Introduction
Structural and Molecular Characteristics
Core Benzofuran Architecture
The benzofuran scaffold consists of a benzene ring fused to a furan ring, creating a planar, aromatic system with conjugated π-electrons. Substituents at the 2-position, such as the hydroxyiminoethyl group in this compound, influence electronic distribution and molecular reactivity . The hydroxyiminoethyl moiety (-CH₂-C(=N-OH)-) introduces both hydrophilic (hydroxyl and imine groups) and hydrophobic (ethyl chain) regions, enabling diverse intermolecular interactions.
Stereoelectronic Effects
The imine group (C=N) in the hydroxyiminoethyl substituent exhibits resonance stabilization, with partial double-bond character between the carbon and nitrogen atoms. This resonance delocalizes electron density into the benzofuran ring, potentially enhancing electrophilic substitution reactivity at the 5- and 7-positions of the benzene ring . The hydroxyl group adjacent to the imine nitrogen facilitates hydrogen bonding, which may impact solubility and crystal packing .
Synthetic Pathways
Heteroannulation Strategies
One-pot syntheses of benzofurans via [3+2] heteroannulation, as demonstrated by De Gruyter (2021), offer a plausible route for constructing the benzofuran core . For example, reacting benzoquinone derivatives with cyclohexanones under acidic conditions (e.g., acetic acid in toluene) can yield substituted benzofurans through cycloaddition and subsequent aromatization . Adapting this method, 2-[1-(Hydroxyimino)ethyl]benzofuran could be synthesized by substituting cyclohexanone with a hydroxyiminoethyl-containing precursor.
Proposed Reaction Mechanism
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Acid-Catalyzed Activation: Protonation of the quinone oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydroxyiminoethyl group.
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Cycloaddition: A [3+2] cyclization between the activated quinone and the hydroxyiminoethyl precursor forms the furan ring.
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Aromatization: Dehydration or oxidation steps yield the fully conjugated benzofuran system .
Functionalization of Preformed Benzofurans
Alternative approaches involve modifying preexisting benzofuran derivatives. For instance, 2-ethylbenzofuran—synthesized via Wolff-Kishner reduction of 2-acetylbenzofuran—could undergo nitrosation to introduce the hydroxyimino group .
Nitrosation Protocol
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Reagents: Sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄).
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Conditions: 0–5°C to minimize side reactions.
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Mechanism: Electrophilic nitrosation at the ethyl group’s α-carbon, followed by tautomerization to the hydroxyimino derivative .
Physicochemical Properties
Spectral Data (Hypothesized)
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IR Spectroscopy:
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NMR Spectroscopy:
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